

Spectroscopic Analysis of 2-Fluoro-6-isopropylaniline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Fluoro-6-isopropylaniline*

Cat. No.: *B145340*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-isopropylaniline, a substituted aniline derivative, holds significance as a potential building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its unique substitution pattern, featuring a fluorine atom and an isopropyl group ortho to the amino group, can impart specific steric and electronic properties to target molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a summary of the expected spectroscopic data for **2-Fluoro-6-isopropylaniline** based on analogous compounds and general principles of spectroscopy. However, it is important to note that despite extensive searches of chemical databases and scientific literature, specific, experimentally-derived quantitative spectral data for this compound (CAS Number: 126476-48-0) is not publicly available at this time. The information presented herein is therefore predictive and intended to guide researchers in their analysis of this molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Fluoro-6-isopropylaniline**. These predictions are based on the analysis of structurally related

compounds and known spectroscopic trends.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	Multiplet	3H	Aromatic protons (C ₃ -H, C ₄ -H, C ₅ -H)
~ 3.6	Broad Singlet	2H	-NH ₂
~ 2.9 - 3.2	Septet	1H	Isopropyl -CH
~ 1.2	Doublet	6H	Isopropyl -CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 150 - 155 (d, ^1JCF)	C ₂ (bearing Fluorine)
~ 140 - 145	C ₁ (bearing Amino group)
~ 130 - 135	C ₆ (bearing Isopropyl group)
~ 115 - 125	Aromatic CH carbons
~ 28 - 32	Isopropyl -CH
~ 22 - 25	Isopropyl -CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

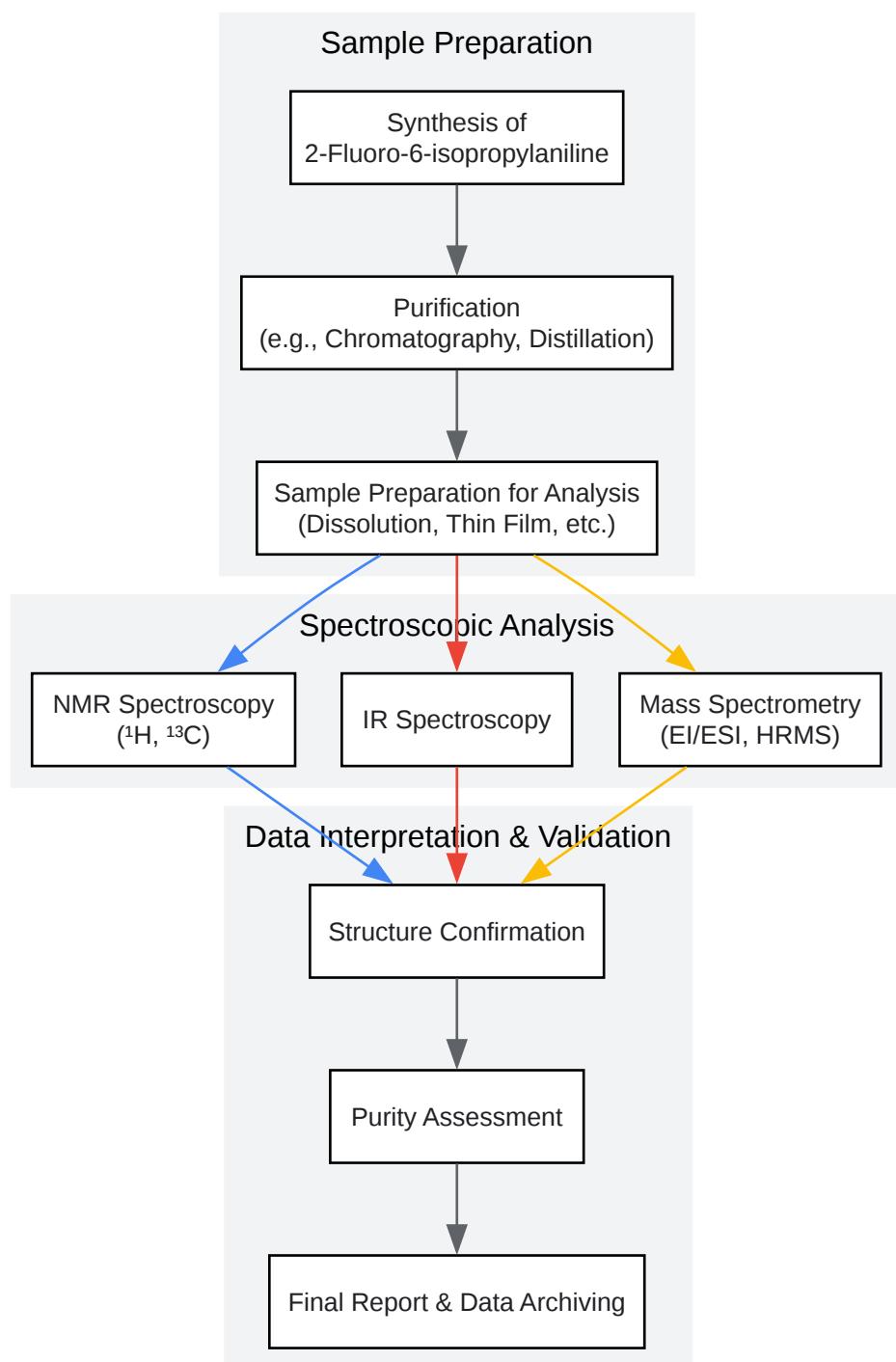
Frequency (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3500	Medium, Sharp	N-H stretch (asymmetric and symmetric)
~ 3000 - 3100	Medium	Aromatic C-H stretch
~ 2850 - 2970	Medium	Aliphatic C-H stretch (isopropyl)
~ 1600 - 1630	Strong	N-H bend
~ 1450 - 1580	Medium to Strong	Aromatic C=C stretch
~ 1100 - 1250	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
153.1	[M] ⁺ (Molecular Ion)
138.1	[M - CH ₃] ⁺
Expected	Fragmentation pattern consistent with the loss of the isopropyl group and other characteristic fragments.

Experimental Protocols

While specific experimental protocols for acquiring the spectroscopic data of **2-Fluoro-6-isopropylaniline** are not available, the following are general methodologies that would be employed.


Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2-Fluoro-6-isopropylaniline** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) would be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination of the molecular ion. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized sample of **2-Fluoro-6-isopropylaniline** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Fluoro-6-isopropylaniline**.

Conclusion

The information provided in this guide serves as a foundational resource for researchers working with **2-Fluoro-6-isopropylaniline**. While experimentally-derived spectra are not currently in the public domain, the predicted data and standard methodologies outlined here offer a robust framework for the characterization of this compound. It is recommended that any future synthesis of this molecule be accompanied by a full suite of spectroscopic analyses to validate its structure and purity, and that this data be made available to the scientific community to fill the existing knowledge gap.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Fluoro-6-isopropylaniline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145340#spectroscopic-data-nmr-ir-ms-of-2-fluoro-6-isopropylaniline\]](https://www.benchchem.com/product/b145340#spectroscopic-data-nmr-ir-ms-of-2-fluoro-6-isopropylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com